molecular formula C29H33N5O3S2 B12655572 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B12655572
M. Wt: 563.7 g/mol
InChI Key: OJCRZOUELMNLPJ-UHFFFAOYSA-N
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Description

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is part of the thieno[3,2-d]pyrimidine family, which is recognized for its biological activity, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide involves multiple steps, starting from the preparation of the thieno[3,2-d]pyrimidine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as substituted anilines and thieno derivatives. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as phosphatidylinositol-3-kinase (PI3K). By binding to the active site of these enzymes, it prevents the phosphorylation of downstream targets, thereby disrupting key signaling pathways involved in cell growth and survival. This mechanism is particularly relevant in cancer research, where the PI3K/Akt pathway is often deregulated.

Comparison with Similar Compounds

Similar Compounds

    GDC-0941: Another thieno[3,2-d]pyrimidine derivative known for its PI3K inhibitory activity.

    PI-103: A dual inhibitor of PI3K and mTOR, used in cancer research.

    BKM120: A selective PI3K inhibitor with applications in oncology.

Uniqueness

2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer high selectivity and potency towards its molecular targets. Its methylsulfinylphenyl group, in particular, enhances its binding affinity and stability, making it a promising candidate for further development in medicinal chemistry.

Properties

Molecular Formula

C29H33N5O3S2

Molecular Weight

563.7 g/mol

IUPAC Name

2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H33N5O3S2/c1-17(2)37-23-15-19(18-10-12-34(3)13-11-18)8-9-22(23)32-29-31-16-24-26(33-29)25(27(38-24)28(30)35)20-6-5-7-21(14-20)39(4)36/h5-9,14-18H,10-13H2,1-4H3,(H2,30,35)(H,31,32,33)

InChI Key

OJCRZOUELMNLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC(=CC=C5)S(=O)C

Origin of Product

United States

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